2,5-Bis(trifluoromethyl)thiophene
Overview
Description
2,5-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative characterized by the presence of two trifluoromethyl groups at the 2 and 5 positions of the thiophene ring.
Mechanism of Action
Target of Action
Fluorinated thiophene derivatives are known to have a variety of applications and biological effects . They are widely used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Mode of Action
It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that thiophene derivatives play a significant role in various biological effects . For instance, they exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Result of Action
It’s known that some fluorinated thiophene derivatives represent potent selective class ii histone deacetylase (hdac) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Action Environment
It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are known for their exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)thiophene typically involves the [4 + 2]-cycloaddition reaction of acetylenes with 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole, followed by the elimination of nitrogen. This method proceeds under mild conditions and yields the desired product in high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,5-Bis(trifluoromethyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Comparison with Similar Compounds
Thiophene: The parent compound without fluorine or trifluoromethyl groups.
2,5-Difluorothiophene: A similar compound with fluorine atoms at the 2 and 5 positions.
2,5-Bis(trifluoromethyl)benzene: A benzene derivative with trifluoromethyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Bis(trifluoromethyl)thiophene is unique due to the presence of two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to non-fluorinated thiophenes. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZWYVLVJSZEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431579 | |
Record name | 2,5-bis(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87721-33-3 | |
Record name | 2,5-bis(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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